molecular formula C12H15NO3 B1197335 Hydrocotarnine CAS No. 550-10-7

Hydrocotarnine

Cat. No.: B1197335
CAS No.: 550-10-7
M. Wt: 221.25 g/mol
InChI Key: XXANNZJIZQTCBP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydrocotarnine primarily targets the Cbl protein . Cbl is a multi-adaptor protein involved in receptor and non-receptor tyrosine kinase regulation . It plays a crucial role in cellular signaling and can affect various cellular functions.

Mode of Action

This compound acts as a Cbl inhibitor . By inhibiting Cbl, this compound can increase the global level of tyrosine-phosphorylated proteins in cells . This inhibition leads to changes in gene expression and cellular functions .

Biochemical Pathways

The inhibition of Cbl by this compound results in inflammasome-mediated IL-18 secretion in colitis . Inflammasomes are protein complexes involved in the immune response, and their activation can lead to the production of pro-inflammatory cytokines like IL-18 . This compound also increases the expression of GLUT1 and cellular glucose uptake in glycolytic metabolism .

Pharmacokinetics

It is known that this compound can be administered intraperitoneally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of Cbl by this compound leads to several cellular effects. It results in increased secretion of IL-18, a pro-inflammatory cytokine, which can influence immune responses . This compound also increases the expression of GLUT1, a glucose transporter, leading to increased cellular glucose uptake . This can affect cellular metabolism and energy production .

Biochemical Analysis

Biochemical Properties

Hydrocotarnine plays a significant role in biochemical reactions, particularly in its interaction with cytochrome P450 enzymes and P-glycoprotein. It has been observed to weakly inhibit CYP3A4 and CYP2D6 enzymes, with an inhibition rate of less than 50% at concentrations below 3.88 mM . These interactions suggest that this compound may influence the metabolism of other compounds processed by these enzymes.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase NLRP3 inflammasome activity via its effect on glycolysis, promoting caspase-1 cleavage and interleukin-1β secretion . This indicates that this compound can modulate immune responses and inflammatory processes within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with muscarinic acetylcholine receptors (M1 and M2), sodium-dependent dopamine transporter, and serotonin receptor . The presence of a dioxolane ring in this compound enhances its ability to target these receptors, influencing neurotransmission and receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound does not induce significant changes in the metabolic activities of certain cytochrome P450 enzymes over time . Its impact on glycolysis and inflammasome activity suggests potential long-term effects on cellular metabolism and immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to potentiate the analgesic effects of oxycodone without significant adverse effects . Higher doses may lead to toxic effects, including alterations in enzyme activity and immune responses. It is essential to determine the threshold levels to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It weakly inhibits CYP3A4 and CYP2D6, suggesting that it may affect the metabolic flux of other compounds processed by these enzymes . The compound’s impact on glycolysis also indicates its role in cellular energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its weak inhibition of P-glycoprotein suggests that it may influence the efflux of other compounds from cells . The compound’s distribution within tissues is likely influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The presence of a dioxolane ring enhances its ability to target specific receptors and compartments within cells . This localization is crucial for its activity and function, particularly in modulating neurotransmission and immune responses.

Preparation Methods

Chemical Reactions Analysis

Hydrocotarnine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Comparison with Similar Compounds

Hydrocotarnine is similar to other opium alkaloids such as noscapine and cotarnine. These compounds share structural similarities and are derived from opium. this compound is unique in its non-narcotic properties and its ability to potentiate the analgesic effect of oxycodone . Similar compounds include:

Properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXANNZJIZQTCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203535
Record name Hydrocotarnine
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydrocotarnine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

550-10-7
Record name Hydrocotarnine
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URL https://commonchemistry.cas.org/detail?cas_rn=550-10-7
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Record name Hydrocotarnine
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Record name Hydrocotarnine
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Record name Hydrocotarnine
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Record name HYDROCOTARNINE
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Record name Hydrocotarnine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55.5 - 56.5 °C
Record name Hydrocotarnine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1.19 g (5 mmol) of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (1) obtained in Reference Example 1 or 2 was dissolved in 15 ml of acetic acid, to which 0.33 ml (6 mmol) of 97% sulfuric acid and 500 mg of 5% palladium on carbon catalyst were added to carry out catalytic reduction at 75° C. for 2 hours. The catalyst was filtered out and 2 ml of 25% aqueous sodium hydroxide solution and 5 ml of water were added to the reaction mixture, which was concentrated under vacuum. 10 ml of water was added to the residue, the solution was made basic with 25% aqueous sodium hydroxide solution and extracted with 10 ml and then 5 ml of methylene chloride successively. The liquid extract was washed with 5 ml of water, dried over anhydrous magnesium sulfate and then concentrated under vacuum to obtain 1.03 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. Yield 93%.
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

0.27 g (1.02 mmol) of 4-ethoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (8) was dissolved in 15 ml of acetic acid, and the solution was added with 200 mg of 5% palladium carbon and 0.1 ml of 97% sulfuric acid and hydrogenated at 75° C. for 1 hour and 40 minutes. After cooling, the catalyst was filtered off and the filtrate was added with a small quantity of an aqueous solution of sodium hydroxide and concentrated under reduced pressure. The residue was added with 10 ml of water and made basic with an aqueous solution of sodium hydroxide. The resulted solution was extracted twice with 5 ml of methylene chloride and the extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 0.20 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (13) as a crystal. Yield: 89%.
Name
4-ethoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1.19 g (5 mmol) of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6) was dissolved in 15 ml of acetic acid, and this solution was subjected to catalytic reduction for 2 hours at 75° C. by adding 0.33 ml (6 mmol) of 97% sulfuric acid and 500 mg of 5% palladium carbon. The catalyst was filtered off, and the filtrate was added with 2 ml of 25% aqueous solution of sodium hydroxide and 5 ml of water and then concentrated under reduced pressure. The residue was added with 10 ml of water, made basic with 25% aqueous solution of sodium hydroxide under ice cooling and extracted with 10 ml and then with 5 ml of methylene chloride successively. The extract layer was washed with 5 ml of water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 1.03 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. Yield: 93%.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

0.28 g (1 mmol) of 4-acetoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (9) was added to 4 ml of ethanol. This solution was then added with 100 mg of 5% palladium carbon and hydrogenated at room temperature. After the reaction was completed, the catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was added with 5 ml of water and made basic with an aqueous solution of sodium hydroxide. The resulted solution was extracted twice with 5 ml of methylene chloride and the extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 0.19 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (13) as a crystal. Yield: 86%.
Quantity
4 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the NLRP3 inflammasome and how is it relevant to hydrocotarnine's action?

A2: The NLRP3 inflammasome is a protein complex involved in the innate immune response, particularly in inflammatory processes. This compound has been shown to inhibit Cbl, a protein that negatively regulates NLRP3 activation. This inhibition, potentially mediated through GLUT1-dependent glycolysis inhibition, leads to increased NLRP3 inflammasome activity and subsequent interleukin (IL)-1β secretion, contributing to its analgesic effects [, ].

Q2: Does this compound affect the expression of CYP enzymes involved in oxycodone metabolism?

A3: In vitro and in vivo studies suggest that this compound does not significantly alter the expression of major CYP enzymes, including CYP3A4 and CYP2D6, responsible for oxycodone metabolism. This implies a low probability of pharmacokinetic interactions mediated through these enzymes [].

Q3: Can this compound cause drug interactions through other mechanisms?

A4: While this compound's impact on CYP enzymes appears minimal, research indicates a potential for drug interactions through its effects on UDP-glucuronosyltransferase (UGT) expression. Specifically, this compound has been shown to reduce hepatic UGT1a expression, potentially affecting the glucuronidation of oxycodone and its metabolites [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H15NO3, and its molecular weight is 221.25 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not delve into detailed spectroscopic data, structural characterization using techniques like NMR and X-ray crystallography has been reported []. Information on spectroscopic properties, including UV, IR, and NMR spectra, can be found in studies focusing on its synthesis and biotransformation [].

Q6: What are the pharmacokinetic parameters of this compound?

A7: Research in cancer pain patients indicates a volume of distribution (Vd) of 276.8 ± 237.2 L, clearance (CL) of 95.1 ± 64.3 L/h, and half-life (t1/2) of 2.0 ± 0.7 h for this compound [].

Q7: How is this compound metabolized in the body?

A8: Studies on rats reveal that this compound undergoes extensive biotransformation, primarily resulting in isoquinoline metabolites. These metabolites arise from processes like C-1/C-1' bond cleavage, oxygenation, N-dealkylation, and O-dealkylation. Notable metabolites include phenolic betaines, with one specific betaine being a major product of this compound metabolism [].

Q8: Are there safety concerns regarding the use of this compound in specific populations?

A10: While generally considered safe, this compound's clearance is reduced in elderly patients and those with liver dysfunction. This emphasizes the need for careful dose titration and monitoring in these populations to avoid potential toxicity from elevated drug levels [, ].

Q9: How is this compound typically quantified in biological samples?

A12: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive and reliable method for quantifying this compound in serum [, ]. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly in forensic applications for identifying opiate alkaloid markers, including this compound, in urine samples [, ].

Q10: What are some research tools and resources available for studying this compound?

A13: Public databases like the Gene Expression Omnibus (GEO) can be valuable resources for analyzing gene expression data related to this compound's effects on serine and glycine metabolism in cancer cells []. Additionally, computational chemistry approaches, such as QSAR modeling, can be employed to explore the relationship between structural modifications of this compound and its biological activity [].

Q11: What are some key areas for future research on this compound?

A14: Further investigations are crucial to fully elucidate this compound's molecular targets and downstream effects, particularly its interactions with the Cbl-NLRP3 inflammasome pathway. Additionally, exploring its potential in treating conditions beyond cancer pain, such as inflammatory disorders, could unveil novel therapeutic applications [, ].

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